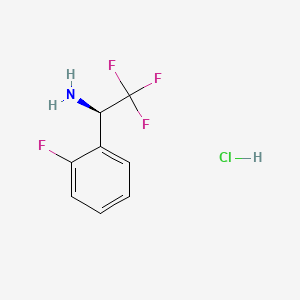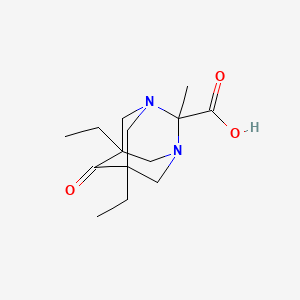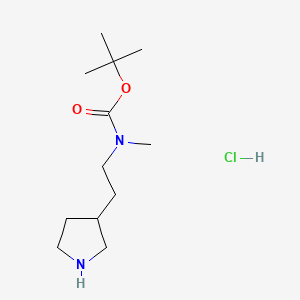
(R)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride typically involves the use of transaminases capable of carrying out chiral selective transamination. The process involves the conversion of a suitable ketone precursor to the corresponding amine using an enzyme such as ATA-025. Optimal conditions for this reaction include enzyme loading, substrate loading, temperature, and pH adjustments to achieve high conversion rates and product yields .
Industrial Production Methods
Industrial production methods for this compound focus on scalability and environmental friendliness. The process involves the use of easily obtainable raw materials and optimized reaction conditions to ensure high product yield and purity. The use of co-solvents like dimethylsulfoxide can enhance the efficiency of the bioconversion process .
Análisis De Reacciones Químicas
Types of Reactions
®-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Aplicaciones Científicas De Investigación
®-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical drugs with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ®-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of their activity. This compound can inhibit or activate various enzymes, affecting metabolic and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride: This compound shares structural similarities but differs in the presence of a difluoromethyl group instead of a trifluoromethyl group.
(1R)-(3-methylphenyl)ethan-1-amine: Another similar compound used in pharmaceutical synthesis, differing in the substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of ®-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug development and other scientific applications .
Propiedades
Fórmula molecular |
C8H8ClF4N |
|---|---|
Peso molecular |
229.60 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-4-2-1-3-5(6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 |
Clave InChI |
BOLBLATUWRKBDZ-OGFXRTJISA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H](C(F)(F)F)N)F.Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(C(F)(F)F)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13909343.png)


![(2R)-2-[(2R)-2-[acetyl-[(2S)-2,6-diaminohexanoyl]amino]propanoyl]oxypropanoic acid](/img/structure/B13909360.png)
![8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13909364.png)

![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)

![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)
